molecular formula Cu(OH)2CO3 B043907 Cupric acetate monohydrate CAS No. 6046-93-1

Cupric acetate monohydrate

Cat. No.: B043907
CAS No.: 6046-93-1
M. Wt: 199.65 g/mol
InChI Key: NWFNSTOSIVLCJA-UHFFFAOYSA-L
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Description

Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is a chemical compound with the formula Cu(C₂H₃O₂)₂·H₂O. It is a dark green crystalline solid that is odorless and soluble in water. This compound has been used since ancient times as a fungicide and green pigment. Today, it is widely used as a reagent in the synthesis of various inorganic and organic compounds .

Preparation Methods

Cupric acetate monohydrate can be synthesized through several methods:

Chemical Reactions Analysis

Cupric acetate monohydrate undergoes various types of chemical reactions:

Mechanism of Action

The mechanism by which cupric acetate monohydrate exerts its effects involves its role as a source of copper ions. Copper ions are essential for the functioning of many metalloenzymes, including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, zinc-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase . These enzymes are involved in various biochemical pathways, including oxidative stress response, neurotransmitter synthesis, and connective tissue formation.

Comparison with Similar Compounds

Cupric acetate monohydrate can be compared with other copper compounds such as:

This compound is unique in its ability to act as a catalyst in specific organic reactions and its historical significance as a pigment and fungicide.

Properties

IUPAC Name

copper;diacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNSTOSIVLCJA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8CuO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209202
Record name Cupric acetate monohydrate
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Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS]
Record name Copper(II) acetate monohydrate
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CAS No.

6046-93-1, 66923-66-8
Record name Cupric acetate monohydrate
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Record name Cupric acetate monohydrate
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Record name Acetic acid, copper(2+) salt, monohydrate
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Record name Copper di(acetate) hydrate
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Record name CUPRIC ACETATE MONOHYDRATE
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Synthesis routes and methods I

Procedure details

A Cu containing catalyst was prepared by ion-exchange with copper acetate. A 0.3 M copper (II) acetate monohydrate solution was prepared by dissolving 96 g of the copper salt in 1.6 L of deionized water at 60° C. 300 g of the calcined zeolite of example 1 was then added to this solution. An ion-exchange reaction between the H-form of the calcined zeolite described in example 1 and the copper ions was carried out by agitating the slurry at 60° C. for 1 hour. The pH was between 4.5 and 4.8 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μScm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu catalyst comprised CuO at 3.29% by weight and Na at 300 ppm, both reported on a volatile free basis. The BET surface of the calcined material was 468 m2/g, determined according to DIN 66131, and the Langmuir surface area was 636 m2/g, determined according to DIN 66135.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
96 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
[Compound]
Name
zeolite
Quantity
300 g
Type
reactant
Reaction Step Three
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A Cu containing catalyst was prepared by ion-exchange with copper acetate. A copper (II) acetate monohydrate solution was prepared by dissolving 47.9 g of the copper salt in 800 L of deionized water at 60° C. 200 g of the NH4-form described in comparative example 2.1 was then added to this solution. An ion-exchange reaction between the NH4-form of the zeolite described in comparative example 2.1 and the copper ions was carried out by agitating the slurry at 60° C. for 1 hour. The pH was between 5 and 5.3 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μScm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu catalyst comprised CuO at 3.4% by weight and Na2O at less than 100 ppm. The SiO2:Al2O3 was 29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
47.9 g
Type
reactant
Reaction Step Two
Name
Quantity
800 L
Type
solvent
Reaction Step Two
[Compound]
Name
NH4
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
NH4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A copper (II) acetate monohydrate solution was prepared by dissolving 89.8 g of copper acetate salt in 1.125 l of deionized water at 70° C. 300 g of the zeolitic material of CE 1.4 was then added to this solution. An ion-exchange reaction between the NH4+-form of the zeolitic material and the copper ions was carried out by agitating the slurry at 70° C. for 1.5 hours. The pH was between 4.8 and 4.5 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 microSiemens/cm, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained Cu containing material comprised Cu at 2.4% by weight and Na at 104 ppm. The SiO2:Al2O3 was 30:1.
Quantity
89.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.125 L
Type
solvent
Reaction Step One
[Compound]
Name
zeolitic material
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
NH4+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A CuCHA powder catalyst was prepared by ion-exchange with copper acetate. A 0.40 M of copper (II) acetate monohydrate solution was prepared by dissolving 89.8 g of the copper salt in 1.125 L of deionized water at 70° C. 300 g of NH4+-form CHA was then added to this solution. An ion-exchange reaction between the NH4+-form CHA and the copper ions was carried out by agitating the slurry at 70° C. for 1 hour. The pH was between 4.8 and 4.5 during the reaction. The resulting mixture was then filtered, washed until the filtrate had a conductivity of <200 μcm−1, which indicated that substantially no soluble or free copper remained in the sample, and the washed sample was dried at 90° C. The obtained CuCHA catalyst comprised CuO at 3.06% by weight and Na2O at 140 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
89.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.125 L
Type
solvent
Reaction Step Two
[Compound]
Name
NH4+
Quantity
300 g
Type
reactant
Reaction Step Three
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Name
NH4+
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Type
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Reaction Step Four
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupric acetate monohydrate
Reactant of Route 2
Cupric acetate monohydrate
Reactant of Route 3
Cupric acetate monohydrate
Reactant of Route 4
Cupric acetate monohydrate
Reactant of Route 5
Cupric acetate monohydrate
Reactant of Route 6
Cupric acetate monohydrate

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